Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets .
Mechanism of Action
Target of Action
Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate is a derivative of imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been reported to show anti-tb activity through various mechanisms . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against mdr-tb and xdr-tb , suggesting that they may affect the biochemical pathways related to these conditions.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to show anti-tb activity , suggesting that they may have a significant impact on the molecular and cellular processes related to this condition.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for imidazo[1,2-a]pyridines involves the cycloisomerization of N-propargylpyridiniums. This method is efficient and can be performed under ambient, aqueous, and metal-free conditions. The reaction is promoted by sodium hydroxide and yields the desired product in a short time . Another method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by reduction and derivatization .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often employs catalytic routes using metals such as copper, iron, gold, ruthenium, and palladium. These methods, however, face challenges related to product separation and the use of undesirable solvents .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are often carried out under mild conditions to preserve the integrity of the imidazo[1,2-a]pyridine scaffold .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, known for its wide range of biological activities.
7-Methoxyimidazo[1,2-a]pyridine: A closely related compound with similar properties but lacking the carboxylate group.
Methyl imidazo[1,2-a]pyridine-6-carboxylate: Similar to the target compound but without the methoxy group
Uniqueness
Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate is unique due to the presence of both methoxy and carboxylate groups, which can enhance its biological activity and specificity. These functional groups can also influence the compound’s solubility and stability, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-5-9-11-3-4-12(9)6-7(8)10(13)15-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAXTDXUEGHEHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CN2C=C1C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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